3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activities
3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, a compound closely related to the requested chemical, exhibited significant herbicidal activities against Brassica napus at specific concentrations, demonstrating its potential in agricultural applications (Yang Huazheng, 2013).
Serotonin Receptor Antagonism
Compounds with a similar structure have shown potent 5-HT2 antagonist activity, higher than certain known antagonists. This suggests potential applications in treating conditions related to serotonin receptor activity (Y. Watanabe et al., 1992).
COX Inhibition and Analgesic Properties
Novel compounds derived from this chemical class have been explored for their potential as COX-1/COX-2 inhibitors, displaying notable analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020).
Fluorescent Ligand for Receptor Visualization
Derivatives of 1-(2-methoxyphenyl)piperazine, structurally related to the queried compound, have been synthesized as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds, due to their good fluorescence properties, could potentially be used in receptor visualization in research settings (E. Lacivita et al., 2009).
A2B Adenosine Receptor Antagonism
A series of similar compounds have been identified as potent A2B adenosine receptor antagonists, with some showing high affinity for this receptor and selectivity over others. This suggests their potential in modulating adenosine receptor activity (Cristina Esteve et al., 2006).
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-8-6-18(7-9-19)25-10-12-26(13-11-25)20-14-21(28)27(22(29)24-20)15-16-2-4-17(23)5-3-16/h2-9,14H,10-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFMXGHQQIVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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